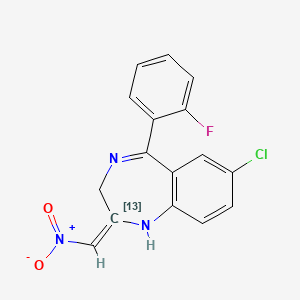
Isopentenyl Pyrophosphate-d5 Triammonium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopentenyl Pyrophosphate-d5 Triammonium Salt is a stable isotope-labeled compound with the molecular formula C5D5H7O7P2. It is a derivative of isopentenyl pyrophosphate, which plays a crucial role in the biosynthesis of terpenes and other isoprenoids. This compound is often used in scientific research to study metabolic pathways and enzyme mechanisms due to its labeled isotopes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isopentenyl Pyrophosphate-d5 Triammonium Salt typically involves the deuteration of isopentenyl pyrophosphate. The process begins with the preparation of isopentenol, which is then converted to isopentenyl pyrophosphate through a series of phosphorylation reactions. The deuterium atoms are introduced during the synthesis of isopentenol, ensuring that the final product is isotopically labeled .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and conditions required for the synthesis. The final product is purified using techniques such as chromatography to ensure high purity and isotopic labeling .
Analyse Des Réactions Chimiques
Types of Reactions
Isopentenyl Pyrophosphate-d5 Triammonium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxygenated derivatives, while reduction can produce deuterated hydrocarbons .
Applications De Recherche Scientifique
Isopentenyl Pyrophosphate-d5 Triammonium Salt has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies of isoprenoid biosynthesis and metabolic pathways.
Biology: Employed in the investigation of enzyme mechanisms and metabolic flux analysis.
Medicine: Utilized in the development of drugs targeting isoprenoid biosynthesis pathways.
Industry: Applied in the production of labeled compounds for research and development.
Mécanisme D'action
The mechanism of action of Isopentenyl Pyrophosphate-d5 Triammonium Salt involves its role as an intermediate in the biosynthesis of terpenes and other isoprenoids. It acts as a substrate for enzymes such as geranylgeranyl pyrophosphate synthase, which catalyzes the addition of isopentenyl pyrophosphate to dimethylallyl pyrophosphate to form geranylgeranyl pyrophosphate. This reaction is crucial for the production of carotenoids and geranylated proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Isopentenyl Pyrophosphate Trilithium Salt
- Farnesyl Pyrophosphate Ammonium Salt
- Geranylgeranyl Pyrophosphate Ammonium Salt
- Geranyl Pyrophosphate Ammonium Salt
- Dimethylallyl Pyrophosphate Ammonium Salt
Uniqueness
Isopentenyl Pyrophosphate-d5 Triammonium Salt is unique due to its isotopic labeling, which makes it an invaluable tool in metabolic studies. The deuterium atoms allow researchers to trace the compound through various biochemical pathways, providing insights into enzyme mechanisms and metabolic fluxes that are not possible with non-labeled compounds .
Propriétés
Formule moléculaire |
C5H12O7P2 |
|---|---|
Poids moléculaire |
251.12 g/mol |
Nom IUPAC |
[4,4-dideuterio-3-(trideuteriomethyl)but-3-enyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C5H12O7P2/c1-5(2)3-4-11-14(9,10)12-13(6,7)8/h1,3-4H2,2H3,(H,9,10)(H2,6,7,8)/i1D2,2D3 |
Clé InChI |
NUHSROFQTUXZQQ-KPAILUHGSA-N |
SMILES isomérique |
[2H]C(=C(CCOP(=O)(O)OP(=O)(O)O)C([2H])([2H])[2H])[2H] |
SMILES canonique |
CC(=C)CCOP(=O)(O)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



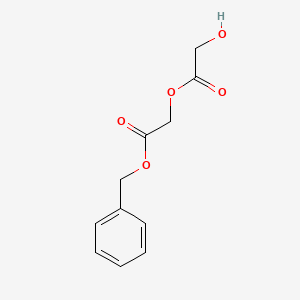
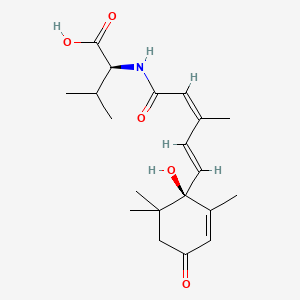
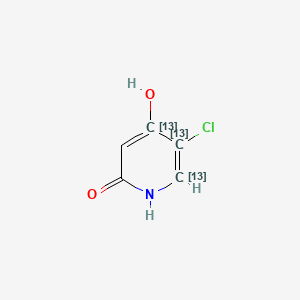

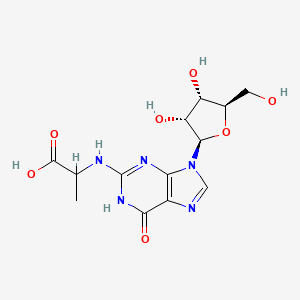
![(S)-tert-Butyl-5-hydroxy-1-(hydroxymethyl)-8-methyl-1,2-dihydropyrrolo[3,2-e]indole-3(6H)-carboxylate](/img/structure/B13444124.png)
![(2R,3S,5S)-2-hexyl-3-hydroxy-5-[(2S)-5,5,5-trideuterio-2-formamido-4-methylpentanoyl]oxyhexadecanoic acid](/img/structure/B13444131.png)
![N-[(Z)-[(3Z)-3-[(2,4-dinitrophenyl)hydrazinylidene]pentan-2-ylidene]amino]-2,4-dinitroaniline](/img/structure/B13444142.png)



